Ethylmercury(1+) sodium 2-sulfidobenzoate(1:1:1)
Ethylmercury(1+) sodium 2-sulfidobenzoate(1:1:1)
Thimerosal is an organomercurial compound and derivative of thiosalicyclic acid with antibacterial and antifungal properties. Although the mechanism of action has not been fully elucidated, thimerosal inhibits sulfhydryl-containing active site of various enzymes and binds to sulfhydryl compounds, such as glutathione, cysteine, and SH groups of proteins. In addition, thimerosal activates the InsP3 calcium channel on endoplasmic reticular membrane, thereby triggering the release of calcium from intracellular stores resulting in a calcium-induced calcium-influx of extracellular calcium. Consequently, thimerosal may induce or inhibit cellular functions dependent on calcium signaling.
Thimerosal is an alkylmercury compound (approximately 49% mercury by weight) used as an antiseptic and antifungal agent. It has a role as a disinfectant, an antifungal drug, an antiseptic drug and a drug allergen. It contains an ethylmercurithiosalicylate.
Thiomersal (INN), commonly known in the U.S. as thimerosal, is an organomercury compound. This compound is a well-established and widely used antiseptic and antifungal agent. Developed in 1927, thimerosal has been and is still being used as a preservative in some cosmetics, topical pharmaceuticals, and biological drug products, which includes vaccines. There has been significant concern regarding its safety and toxicity in the last several decades. Although thimerosal is banned in several countries, it continues to be included as a preservative in some vaccines in the United States and many vaccines in the developing world.
Thimerosal is an alkylmercury compound (approximately 49% mercury by weight) used as an antiseptic and antifungal agent. It has a role as a disinfectant, an antifungal drug, an antiseptic drug and a drug allergen. It contains an ethylmercurithiosalicylate.
Thiomersal (INN), commonly known in the U.S. as thimerosal, is an organomercury compound. This compound is a well-established and widely used antiseptic and antifungal agent. Developed in 1927, thimerosal has been and is still being used as a preservative in some cosmetics, topical pharmaceuticals, and biological drug products, which includes vaccines. There has been significant concern regarding its safety and toxicity in the last several decades. Although thimerosal is banned in several countries, it continues to be included as a preservative in some vaccines in the United States and many vaccines in the developing world.
Brand Name:
Vulcanchem
CAS No.:
54-64-8
VCID:
VC0151700
InChI:
InChI=1S/C7H6O2S.C2H5.Hg.Na/c8-7(9)5-3-1-2-4-6(5)10;1-2;;/h1-4,10H,(H,8,9);1H2,2H3;;/q;;2*+1/p-2
SMILES:
CC[Hg]SC1=CC=CC=C1C(=O)[O-].[Na+]
Molecular Formula:
C9H10HgNaO2S+
Molecular Weight:
404.82 g/mol
Ethylmercury(1+) sodium 2-sulfidobenzoate(1:1:1)
CAS No.: 54-64-8
Reference Standards
VCID: VC0151700
Molecular Formula: C9H10HgNaO2S+
Molecular Weight: 404.82 g/mol
CAS No. | 54-64-8 |
---|---|
Product Name | Ethylmercury(1+) sodium 2-sulfidobenzoate(1:1:1) |
Molecular Formula | C9H10HgNaO2S+ |
Molecular Weight | 404.82 g/mol |
IUPAC Name | sodium;(2-carboxylatophenyl)sulfanyl-ethylmercury |
Standard InChI | InChI=1S/C7H6O2S.C2H5.Hg.Na/c8-7(9)5-3-1-2-4-6(5)10;1-2;;/h1-4,10H,(H,8,9);1H2,2H3;;/q;;2*+1/p-2 |
Standard InChIKey | RTKIYNMVFMVABJ-UHFFFAOYSA-L |
Isomeric SMILES | CC[Hg]SC1=CC=CC=C1C(=O)[O-].[Na+] |
SMILES | CC[Hg]SC1=CC=CC=C1C(=O)[O-].[Na+] |
Canonical SMILES | CC[Hg+].C1=CC=C(C(=C1)C(=O)[O-])[S-].[Na+] |
Boiling Point | 357.3 |
Colorform | Cream colored, crystalline powde |
Melting Point | 450 to 451 °F (decomposes) (NTP, 1992) -38.87 |
Physical Description | Mercury((o-carboxyphenyl)thio)ethyl, sodium salt is a light cream-colored crystalline powder with a slight odor: pH (1% aqueous solution) 6.7. Slight odor. (NTP, 1992) |
Description | Thimerosal is an organomercurial compound and derivative of thiosalicyclic acid with antibacterial and antifungal properties. Although the mechanism of action has not been fully elucidated, thimerosal inhibits sulfhydryl-containing active site of various enzymes and binds to sulfhydryl compounds, such as glutathione, cysteine, and SH groups of proteins. In addition, thimerosal activates the InsP3 calcium channel on endoplasmic reticular membrane, thereby triggering the release of calcium from intracellular stores resulting in a calcium-induced calcium-influx of extracellular calcium. Consequently, thimerosal may induce or inhibit cellular functions dependent on calcium signaling. Thimerosal is an alkylmercury compound (approximately 49% mercury by weight) used as an antiseptic and antifungal agent. It has a role as a disinfectant, an antifungal drug, an antiseptic drug and a drug allergen. It contains an ethylmercurithiosalicylate. Thiomersal (INN), commonly known in the U.S. as thimerosal, is an organomercury compound. This compound is a well-established and widely used antiseptic and antifungal agent. Developed in 1927, thimerosal has been and is still being used as a preservative in some cosmetics, topical pharmaceuticals, and biological drug products, which includes vaccines. There has been significant concern regarding its safety and toxicity in the last several decades. Although thimerosal is banned in several countries, it continues to be included as a preservative in some vaccines in the United States and many vaccines in the developing world. |
Shelf Life | Stable in air, but not in sunlight. |
Solubility | greater than or equal to 100 mg/mL at 66° F (NTP, 1992) 1 g/mL 1 gram dissolves in about 8 ml of alcohol; practically insoluble in benzene and ether 1 gram dissolves in about 1 ml of wate |
Synonyms | Ethyl[2-(mercapto-κS)benzoato(2-)-κO]mercurate(1-) Sodium; Ethyl[2-mercaptobenzoato(2-)-O,S]mercurate(1-) Sodium; Mercury o-Mercaptobenzoato)-ethyl(hydrogen Sodium Salt; Mercury 2-Mercaptobenzoic Acid Complex; Elcide 73; Elicide; Ethylmercurithiosal |
Reference | Yan, Xu, and et al. /In Vitro Activity of Thimerosal against Ocular Pathogenic Fungi./Antimicrobial Agents and Chemotherapy 54.1 (2010): 536-39. www.ncbi.gov. Web. 28 Aug. 2012. |
PubChem Compound | 16684434 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume